1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide 1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 359761-91-4
VCID: VC16028228
InChI: InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)
SMILES:
Molecular Formula: C28H27Cl2N3O7S
Molecular Weight: 620.5 g/mol

1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide

CAS No.: 359761-91-4

Cat. No.: VC16028228

Molecular Formula: C28H27Cl2N3O7S

Molecular Weight: 620.5 g/mol

* For research use only. Not for human or veterinary use.

1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide - 359761-91-4

Specification

CAS No. 359761-91-4
Molecular Formula C28H27Cl2N3O7S
Molecular Weight 620.5 g/mol
IUPAC Name 1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)
Standard InChI Key CEBYCSRFKCEUSW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is (S)-1-((2R,3S)-5-chloro-3-(2-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)-3-hydroxyindoline-2-carbonyl)pyrrolidine-2-carboxamide . Its molecular formula is C<sub>28</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>7</sub>S, with a molecular weight of 620.51 g/mol . The stereochemistry is defined by chiral centers at the pyrrolidine-2-carboxamide moiety (S-configuration) and the indoline ring (2R,3S-configuration) .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number150375-75-0
MDL NumberMFCD00922133
Purity98%
SMILES NotationCOC1=CC=C(S(=O)(=O)N2C3=C(C=C(Cl)C=C3)C@(C3=C(Cl)C=CC=C3)[C@@H]2C(=O)N2CCC[C@H]2C(N)=O)C=C1OC

Structural Features and Functional Groups

The molecule integrates multiple pharmacophores:

  • A 3,4-dimethoxyphenylsulfonyl group linked to an indoline core, enhancing solubility and receptor binding.

  • Two chlorine substituents at positions 5 (indole) and 2’ (phenyl ring), critical for steric and electronic interactions with the V<sub>1</sub> receptor.

  • A pyrrolidine-2-carboxamide moiety that stabilizes the molecule’s conformation via intramolecular hydrogen bonding .

Synthesis and Analytical Characterization

Synthetic Route

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step strategy:

  • Indoline Core Formation: Cyclization of 2-chlorophenylhydrazine with a β-ketoester derivative to construct the 3-hydroxyindoline scaffold.

  • Sulfonylation: Reaction with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions.

  • Pyrrolidine Coupling: Amide bond formation between the activated indoline carbonyl and (S)-pyrrolidine-2-carboxamide using carbodiimide-based coupling reagents .

Pharmacological Profile and Mechanism of Action

Vasopressin V<sub>1</sub> Receptor Antagonism

The compound (developmental code SR 49059) selectively inhibits arginine vasopressin (AVP) binding to V<sub>1</sub> receptors (K<sub>i</sub> = 1.1–6.3 nM in human tissues) . In vitro, it blocks AVP-induced platelet aggregation (IC<sub>50</sub> = 25 nM) .

Table 2: In Vivo Pharmacodynamic Data

Parameter30 mg Dose Effect300 mg Dose Effect
AVP-Induced Skin Vasoconstriction Inhibition45%82%
Radial Artery Diameter PreservationPartialComplete
Time to Peak Effect2–4 hours2–6 hours

Functional Studies in Humans

A double-blind crossover trial (n=12) demonstrated dose-dependent blockade of AVP’s vascular effects:

  • Intradermal Protocol: Post-CGRP vasodilation, AVP (2.5 ng) reduced skin blood flow by 80%. SR 49059 (300 mg) attenuated this effect by 82% at 2–6 hours .

  • Intra-Arterial Protocol: AVP infusion (0.8–1.2 ng/kg/min) decreased radial artery diameter by 8–10%. SR 49059 (300 mg) fully prevented vasoconstriction (p<0.02) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator